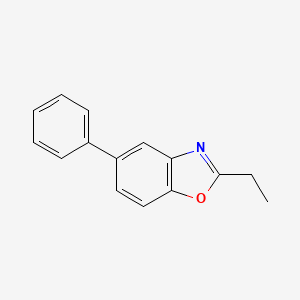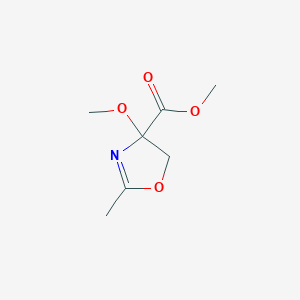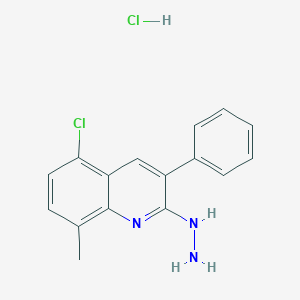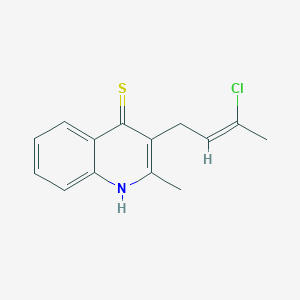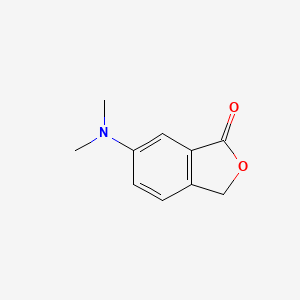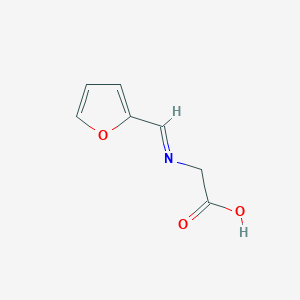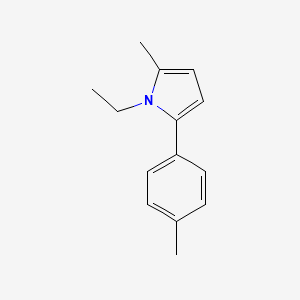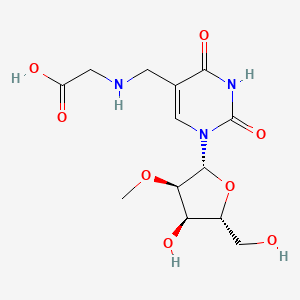
5-Carboxymethylaminomethyl-2'-o-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxymethylaminomethyl-2’-o-methyluridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic information during protein synthesis. This compound is a derivative of uridine, with modifications that enhance its functionality in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethylaminomethyl-2’-o-methyluridine typically involves multiple steps, starting from uridineCommon reagents used in these reactions include methylating agents and carboxymethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5-Carboxymethylaminomethyl-2’-o-methyluridine is less common due to its specialized use in research. it can be produced in large quantities using automated nucleoside synthesizers, which allow for precise control over reaction conditions and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxymethylaminomethyl-2’-o-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the carboxymethylaminomethyl group.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
5-Carboxymethylaminomethyl-2’-o-methyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: It plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on this compound contributes to understanding diseases related to tRNA modifications and developing potential therapeutic interventions.
Industry: It is used in the development of nucleoside analogs for antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of 5-Carboxymethylaminomethyl-2’-o-methyluridine involves its incorporation into tRNA, where it enhances the accuracy of codon recognition during translation. The modifications at the 5-position and 2’-O position allow for more stable base pairing and increased decoding efficiency. Molecular targets include the ribosome and various enzymes involved in tRNA modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxycarbonylmethyl-2’-o-methyluridine: Similar in structure but with a methoxycarbonyl group instead of a carboxymethylaminomethyl group.
5-Carboxymethylaminomethyluridine: Lacks the 2’-O-methyl modification.
2’-O-Methyluridine: Lacks the carboxymethylaminomethyl group.
Uniqueness
5-Carboxymethylaminomethyl-2’-o-methyluridine is unique due to its dual modifications, which provide enhanced stability and functionality in tRNA. These modifications allow for more efficient and accurate translation of the genetic code, making it a valuable compound in both basic and applied research .
Propriétés
Formule moléculaire |
C13H19N3O8 |
|---|---|
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
2-[[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22)/t7-,9-,10-,12-/m1/s1 |
Clé InChI |
SFFCQAIBJUCFJK-UGKPPGOTSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




